1-Methyl-1H-imidazol-3-ium tetrafluoroborate
Overview
Description
1-Methyl-1H-imidazol-3-ium tetrafluoroborate is an ionic liquid with the molecular formula C4H7BF4N2. It is known for its high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is widely used in various chemical processes due to its unique properties.
Mechanism of Action
Target of Action
1-Methyl-1H-imidazol-3-ium tetrafluoroborate, also known as EMIMBF4, is an ionic liquid It has been used in various chemical reactions such as hydrogenations and Suzuki cross-coupling .
Mode of Action
The compound acts as a solvent or medium for various chemical reactions . It can enhance the efficiency of reactions by providing a conducive environment for the reactants. For example, it has been used in the recycling of osmium in the dihydroxylation of olefins with osmium (VIII) oxide .
Biochemical Pathways
It can influence the efficiency and outcomes of chemical reactions that are part of larger biochemical processes .
Pharmacokinetics
Its bioavailability would depend on the specific context of its use .
Result of Action
The result of the action of this compound is the facilitation of chemical reactions. For instance, it has been used as a multifunctional oligosaccharide label for glycan profiling and identification using LC-ESI-ToF and by MALDI-ToF mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate can be synthesized by reacting 1-methylimidazole with tetrafluoroboric acid. The reaction typically involves the following steps:
- Dissolve 1-methylimidazole in an appropriate solvent such as acetonitrile.
- Slowly add tetrafluoroboric acid to the solution while maintaining a low temperature to control the exothermic reaction.
- Stir the mixture for several hours to ensure complete reaction.
- Remove the solvent under reduced pressure to obtain the ionic liquid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: It can be reduced under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce various substituted imidazolium salts.
Scientific Research Applications
1-Methyl-1H-imidazol-3-ium tetrafluoroborate has numerous applications in scientific research, including:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including hydrogenations and cross-coupling reactions.
Biology: It is employed in the analysis of carbohydrates and glycan profiling.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as an electrolyte in electrochemical applications.
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium tetrafluoroborate
- 1-Ethyl-3-methylimidazolium tetrafluoroborate
- 1-Dodecyl-3-methylimidazolium tetrafluoroborate
Comparison: 1-Methyl-1H-imidazol-3-ium tetrafluoroborate is unique due to its specific molecular structure, which imparts distinct solubility and reactivity properties. Compared to its analogs, it offers a balance between hydrophilicity and hydrophobicity, making it versatile for various applications. For instance, 1-butyl-3-methylimidazolium tetrafluoroborate is more hydrophobic, while 1-ethyl-3-methylimidazolium tetrafluoroborate is more hydrophilic.
Properties
IUPAC Name |
3-methyl-1H-imidazol-3-ium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.BF4/c1-6-3-2-5-4-6;2-1(3,4)5/h2-4H,1H3;/q;-1/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUZIIYGBKXRGN-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[N+]1=CNC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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